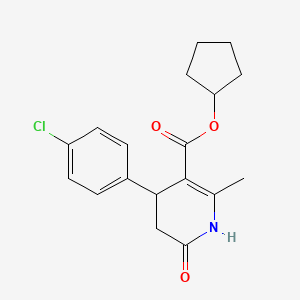

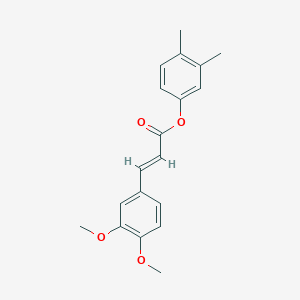

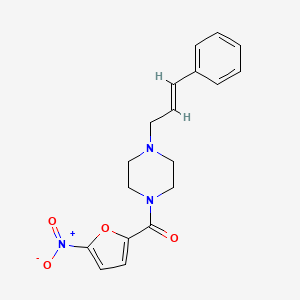

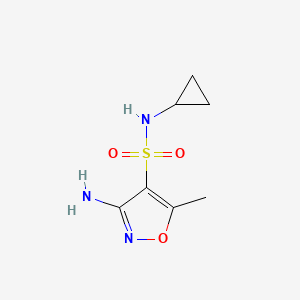

![molecular formula C15H20N4OS B5553665 3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

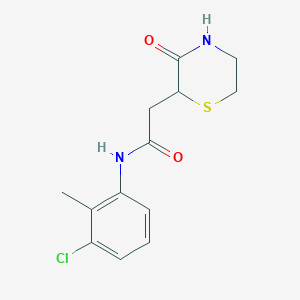

This compound is a complex organic molecule featuring an imidazole ring, a thiazole group, and a piperidine structure. It falls within the realm of heterocyclic chemistry, a branch of chemistry focused on cyclic compounds with atoms of at least two different elements as members of their ring(s).

Synthesis Analysis

The synthesis of compounds similar to "3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine" often involves multiple steps including condensations, nucleophilic additions, and cyclizations. For instance, Mahmoud et al. (2011) described the synthesis of related thiazolidinone derivatives through reactions involving piperidine and various reagents, resulting in the formation of novel compounds (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings. Yıldırım et al. (2006) detailed the crystal structure of a compound containing both imidazole and piperidine rings, highlighting features like planar rings and chair conformations (Yıldırım, Akkurt, Servi, Genç, Şekerci, & Fun, 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves interactions of the imidazole, thiazole, and piperidine moieties. For example, El‐Emary et al. (2005) reported the condensation of thiazolidinone derivatives with other compounds, resulting in various novel structures (El‐Emary, Khalil, Ali, & El-Adasy, 2005).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be inferred from similar compounds. For instance, the study of crystal structures provides insight into the stability and conformation of these molecules in solid state (Yıldırım et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications, are derived from the functional groups present in the molecule. Studies like those by El‐Emary et al. (2005) and Mahmoud et al. (2011) demonstrate the versatility of these compounds in synthesizing a range of derivatives with various biological activities (El‐Emary et al., 2005); (Mahmoud et al., 2011).

科学的研究の応用

Synthesis and Structure-Activity Relationships

- Histamine H3 Receptor Agonists : Piperidine derivatives have been designed and synthesized as candidate agonists for the human histamine type 3 receptor. Compounds with a piperidine moiety showed moderate to high affinity for the H3 receptor, indicating the significance of the piperidine spacer for specific binding and agonistic activity at this receptor site (Ishikawa et al., 2010).

Biological Activity and Potential Therapeutic Applications

Anti-inflammatory and Antimicrobial Activities : Novel piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been synthesized, displaying significant anti-arrhythmic activity. This showcases the therapeutic potential of these compounds in treating arrhythmic conditions (Abdel‐Aziz et al., 2009).

Anticancer Properties : The synthesis of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives based on the optimization of virtual screening hit compounds has indicated potential cytotoxicity against human cancer cell lines, demonstrating the promise of these structures in cancer treatment research (Ding et al., 2012).

Chemical Synthesis Techniques

- A Convenient Synthesis of Azolyl Piperidines : A method has been developed for the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring, extending to benzo analogues of the title compounds. This technique illustrates the versatility and potential applications of piperidine derivatives in medicinal chemistry (Shevchuk et al., 2012).

特性

IUPAC Name |

1-[3-(1H-imidazol-2-yl)piperidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-11-13(21-10-18-11)4-5-14(20)19-8-2-3-12(9-19)15-16-6-7-17-15/h6-7,10,12H,2-5,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRSTXQHHNGADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N2CCCC(C2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)